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Compound of Interest

Compound Name: Phortress free base

Cat. No.: B3182448

An In-depth Technical Guide to Phortress Free
Base

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Phortress, an experimental
antitumor agent. It details its chemical structure, physicochemical properties, mechanism of
action, and relevant experimental protocols for its study.

Core Chemical and Physical Properties

Phortress is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F
203).[1] The prodrug design enhances water solubility for parenteral administration.[2][3] The
free base form, NSC 710305, is metabolically activated to its cytotoxic parent compound.[4]
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Property Data Reference(s)

(2S)-2,6-Diamino-N-[4-(5-
Chemical Name fluoro-2-benzothiazolyl)-2-

methylphenyllhexanamide

NSC 710305, 5F-DF-203-L-

Synonyms ) )
lysinamide
Molecular Formula C20H23FN4OS
Molecular Weight 386.49 g/mol
CAS Number 741241-36-1
Soluble in DMSO. The
Solubility dihydrochloride salt is water-

soluble.

Note: Phortress is often supplied as a dihydrochloride salt (CAS: 328087-38-3, M.Wt: 459.41),
which has different physical properties, including enhanced water solubility.

Mechanism of Action: A Prodrug Approach

Phortress's antitumor activity is distinguished by its unique mechanism of action, which relies
on metabolic activation within sensitive tumor cells. This process is initiated by the conversion
of the Phortress prodrug to its active form, 5F 203.

The core mechanism proceeds as follows:

o Cellular Uptake and AhR Binding: The active compound, 5F 203, is taken up by sensitive
cancer cells where it acts as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR).

» Nuclear Translocation: The binding of 5F 203 to AhR causes the complex to translocate from
the cytoplasm into the nucleus.

e CYP1A1 Gene Induction: Inside the nucleus, the activated AhR complex functions as a
transcription factor, binding to specific DNA sequences and inducing the expression of the
cytochrome P450 1A1 (CYP1Al) gene.
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» Metabolic Activation: The newly synthesized CYP1Al enzyme metabolizes 5F 203,
converting it into a highly reactive electrophilic species.

o DNA Adduct Formation and Cytotoxicity: This reactive metabolite covalently binds to DNA,
forming extensive DNA adducts. This leads to DNA damage, including single and double-
strand breaks, which triggers cell cycle arrest and ultimately results in apoptotic cell death.

This selective activation in cells with inducible CYP1A1 expression is the basis for Phortress's
potent and selective activity against specific tumor types like breast, ovarian, and renal

carcinomas.
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Fig. 1: Phortress Mechanism of Action Pathway
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In Vitro Biological Activity

Phortress demonstrates potent cytotoxic activity against a range of human cancer cell lines.
This activity is particularly pronounced in tumors sensitive to its mechanism of action.

Cell Line Cancer Type Endpoint ICso | Effect Reference(s)
Cytotoxicity
MCF-7 Breast Cancer ~40 nM
(MTT/MTS)
MDA-MB-468 Breast Cancer Cytotoxicity ~158 nM
Colorectal Clonogenic Potent activity
HT29
Cancer Survival observed
Colorectal Clonogenic Potent activity
SW480 .
Cancer Survival observed
Colorectal Clonogenic Potent activity
SW620 .
Cancer Survival observed

Notably, Phortress was found to have no significant anti-angiogenic activity in vitro, as it did not
affect the proliferation or survival of HUVEC and MRCYV cells.

Experimental Protocols

The synthesis of Phortress analogues generally involves the condensation of substituted 2-
aminothiophenol with a substituted aminobenzoic acid.

General Protocol:

e Mixture Preparation: Combine substituted 2-aminothiophenol with 4-aminobenzoic acid in
the presence of polyphosphoric acid (PPA) to form a semi-solid paste.

e Heating Reaction: Heat the mixture, initially at 110°C for one hour, then slowly increase the
temperature to 220°C and maintain for an additional four hours with continuous stirring.

e Quenching: Cool the reaction mixture to approximately 100°C and pour it into an ice-cold
10% sodium carbonate solution to precipitate the product.
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 Purification: The resulting solid, 4-(benzo[d]thiazol-2-yl)benzenamine, is filtered, washed,
and can be further purified by recrystallization from a suitable solvent like ethanol.

e Prodrug Conjugation: The core structure is then condensed with the desired amino acid
moiety (e.g., L-lysine derivative) to form the final prodrug.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to measure cell metabolic activity, serving as an indicator of cell viability and
proliferation.

Methodology:

o Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a predetermined
density and allow them to adhere overnight.

» Drug Treatment: Expose the cells to a range of concentrations of Phortress (or its active
form, 5F 203) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-
only controls.

o MTT Incubation: After the treatment period, add MTT solution to each well and incubate for
3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well
to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance of the solution in each well using a microplate
reader at a specific wavelength (typically 570 nm).

e Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the
viability against drug concentration to determine the ICso value (the concentration of drug
that inhibits cell growth by 50%).

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the
in vivo antitumor efficacy of experimental agents like Phortress.

Experimental Workflow:
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Cell Culture: Culture sensitive human cancer cells (e.g., MCF-7) under sterile conditions.

Animal Acclimation: House immunocompromised mice (e.g., nude mice) in a pathogen-free
environment and allow them to acclimate.

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of
each mouse.

Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors
reach a palpable, measurable size (e.g., 100 mm?3), randomize the animals into treatment
and control groups.

Treatment Administration: Administer Phortress to the treatment group via a clinically
relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule
(e.g., 20 mg/kg, i.p.). The control group receives a vehicle solution.

Efficacy Measurement: Measure tumor volume and mouse body weight regularly throughout
the study.

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for
further analysis, such as weighing, histopathology, or biomarker analysis (e.g., CYP1Al
expression or DNA damage via Single Cell Gel Electrophoresis).
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Fig. 2: In Vivo Xenograft Model Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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